REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:4][C:3](=[O:5])[CH2:2]1.[C:7]1(=[O:14])[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]1>>[CH3:7][O:5][C:3]1[CH2:4][C:1](=[O:6])[CH:2]=1.[CH3:1][O:13][C:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:14])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring of the reaction mixture for up to one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:4][C:3](=[O:5])[CH2:2]1.[C:7]1(=[O:14])[CH2:12][CH2:11][CH2:10][C:9](=[O:13])[CH2:8]1>>[CH3:7][O:5][C:3]1[CH2:4][C:1](=[O:6])[CH:2]=1.[CH3:1][O:13][C:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:14])[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring of the reaction mixture for up to one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |